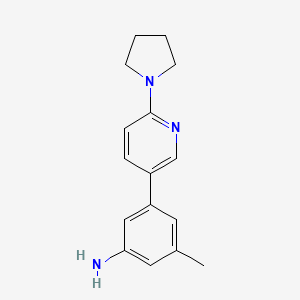![molecular formula C12H18ClN3O3 B7048772 2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B7048772.png)
2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chloro and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The chloro and methyl substituents are introduced via electrophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with 2-ethylbutanoic acid using amide bond formation techniques under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 4-Chloro-2-methylpyrazole-3-carboxylic acid
- 2-Ethylbutanoic acid derivatives
Uniqueness
2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2-ethylbutanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[(4-chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O3/c1-4-12(5-2,11(18)19)7-14-10(17)9-8(13)6-15-16(9)3/h6H,4-5,7H2,1-3H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWZKOOWLSVTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(C=NN1C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Cyclopropyloxy-2-fluorophenyl)methyl]-3-(3,3-difluorocyclohexyl)urea](/img/structure/B7048691.png)
![1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea](/img/structure/B7048692.png)
![1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea](/img/structure/B7048698.png)
![1-[(6-Methyloxan-2-yl)methyl]-3-[(3-pyridin-2-ylphenyl)methyl]urea](/img/structure/B7048701.png)
![N-[2-(1-methyltetrazol-5-yl)ethyl]spiro[chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B7048704.png)
![N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B7048714.png)
![1-[1-(3-methoxyphenyl)cyclobutyl]-3-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]urea](/img/structure/B7048723.png)
![N-(3,6-dihydro-2H-pyran-4-ylmethyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B7048726.png)

![1-(2-ethyloxan-4-yl)-3-[(2S,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-yl]urea](/img/structure/B7048742.png)
![1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea](/img/structure/B7048760.png)
![2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid](/img/structure/B7048768.png)
![2-[3-[(2-Tert-butyltetrazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7048771.png)
![4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid](/img/structure/B7048783.png)
